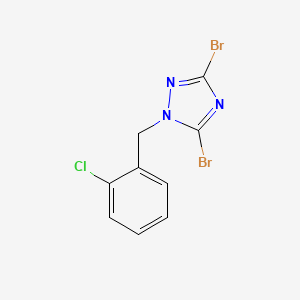
3,5-dibromo-1-(2-chlorobenzyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and chlorine in the compound could increase its density and boiling point compared to other similar-sized organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazoles, including compounds structurally related to 3,5-dibromo-1-(2-chlorobenzyl)-1H-1,2,4-triazole, have been widely studied for their synthetic methods and chemical properties. For instance, triazole derivatives are synthesized through various chemical reactions, such as the click chemistry approach, which enables the efficient creation of these compounds with potential inhibitory activity against corrosion, among other applications. These synthesis methods are pivotal in developing new materials and chemicals with enhanced properties for industrial and environmental applications (Negrón-Silva et al., 2013).
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors is significant, especially in protecting metals from acidic corrosion. Studies have demonstrated the effectiveness of these compounds in inhibiting the corrosion of steel in acidic media, highlighting their potential in industrial applications to extend the lifespan of metal structures and components (Lagrenée et al., 2002).
Biological Activities
Triazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. These compounds have been synthesized and tested for their effectiveness against various microorganisms and diseases. The ability to design triazoles with targeted biological activities makes them valuable in pharmaceutical research and drug development (Bektaş et al., 2007; El-Reedy & Soliman, 2020).
Supramolecular Chemistry
The 1,2,3-triazole ring, a structural component related to this compound, plays a crucial role in supramolecular chemistry due to its ability to engage in diverse supramolecular interactions. These interactions have applications in anion recognition, catalysis, and photochemistry, far beyond traditional click chemistry applications. This versatility highlights the triazole's potential in designing complex molecular systems for advanced scientific applications (Schulze & Schubert, 2014).
Eigenschaften
IUPAC Name |
3,5-dibromo-1-[(2-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTUHZERQICOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)
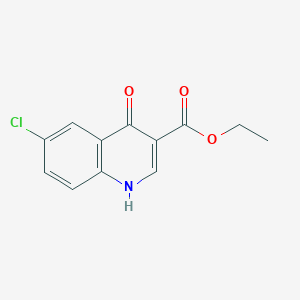

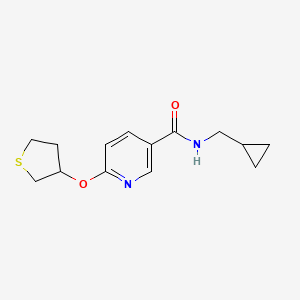

![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)
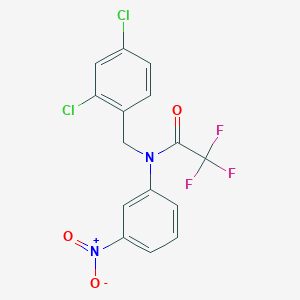
![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)
![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)

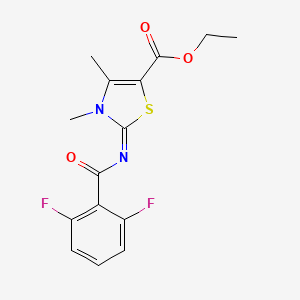
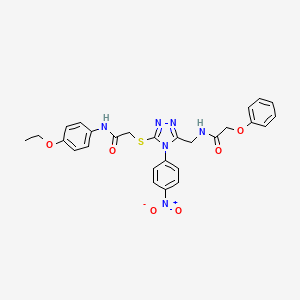
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)